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molecular formula C15H15NO4 B116247 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid CAS No. 155666-33-4

2-Amino-4-(benzyloxy)-5-methoxybenzoic acid

Cat. No. B116247
M. Wt: 273.28 g/mol
InChI Key: CYJFMVXMHCGPSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06660856B2

Procedure details

A solution of 4-benzyloxy-5-methoxy 2-nitrobenzoic acid (18.18 g, 60 mmol)(D. E. Thurston et al., Synthesis (1990), 81) and SnCl2.2H2O (137 g, 0.6 mol) (Showa Chemical Company, Japan) in MeOH (800 mL) was stirred at 70° C. for 5 h. The mixture was concentrated under vacuum to a thick syrup. Ethyl acetate (300 mL) was then added. The organic phase was washed with water until it turned to a clear solution, then washed with brine, and dried over MgSO4. After removal of solvent, the crude was recrystallized from ethyl acetate to obtain the title compound in the form of a yellow solid with a yield of 15.1 g (92%).
Quantity
18.18 g
Type
reactant
Reaction Step One
Quantity
137 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:17]([O:18][CH3:19])=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[C:11]([N+:20]([O-])=O)[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.O.Cl[Sn]Cl>CO>[NH2:20][C:11]1[CH:10]=[C:9]([O:8][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[C:17]([O:18][CH3:19])=[CH:16][C:12]=1[C:13]([OH:15])=[O:14] |f:1.2.3|

Inputs

Step One
Name
Quantity
18.18 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C(=O)O)C=C1OC)[N+](=O)[O-]
Name
Quantity
137 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
800 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum to a thick syrup
ADDITION
Type
ADDITION
Details
Ethyl acetate (300 mL) was then added
WASH
Type
WASH
Details
The organic phase was washed with water until it
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After removal of solvent
CUSTOM
Type
CUSTOM
Details
the crude was recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C(=C1)OCC1=CC=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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